

Application Notes and Protocols: Aztreonam-Avibactam Combination Therapy for Resistant Bacterial Strains

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Compound of Interest

Compound Name: Aztreonam

Cat. No.: B1174560

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Introduction

The emergence and global spread of multidrug-resistant (MDR) Gram-negative bacteria, particularly those producing metallo- β -lactamases (MBLs), pose a significant threat to public health. MBLs can hydrolyze most β -lactam antibiotics, including carbapenems, rendering them ineffective. The combination of **aztreonam**, a monobactam antibiotic stable to MBL-mediated hydrolysis, and avibactam, a broad-spectrum β -lactamase inhibitor, has emerged as a promising therapeutic strategy to combat these challenging infections.[1][2][3][4] Avibactam protects **aztreonam** from degradation by co-produced serine- β -lactamases (such as ESBLs, AmpC, and KPC), thereby restoring its activity against MBL-producing pathogens.[2][3][4][5]

These application notes provide a summary of the available data on **aztreonam**-avibactam, along with detailed protocols for in vitro evaluation of its efficacy.

Data Presentation

In Vitro Susceptibility Data

The combination of **aztreonam** and avibactam has demonstrated potent in vitro activity against MBL-producing Enterobacterales. Avibactam restores **aztreonam**'s susceptibility in many strains that are resistant to **aztreonam** alone.[6]

Organism	Aztreonam MIC (mg/L)	Aztreonam-Avibactam MIC (mg/L)
MBL-producing Enterobacterales	32 to 512[6]	0.5 to 8[7]

Note: Avibactam concentration is typically fixed at 4 µg/mL for in vitro testing.

A systematic review of in vitro studies showed that **aztreonam** in combination with avibactam exhibited high antimicrobial activity (MIC ≤ 4 mg/L) against approximately 80% of MBL-producing Enterobacterales.[8][9]

Clinical Efficacy Data

Clinical trials have investigated the efficacy and safety of **aztreonam**-avibactam in treating serious infections caused by Gram-negative bacteria, including those producing MBLs.

Clinical Trial	Indication	Comparator	Clinical Cure Rate (Aztreonam-Avibactam)	Clinical Cure Rate (Comparator)
REVISIT	Complicated Intra-Abdominal Infections (cIAI)	Meropenem ± Colistin	76.4%[10]	74.0%[10]
Hospital-Acquired/Ventilator-Associated Pneumonia (HAP/VAP)	Meropenem ± Colistin	45.9%[10]	41.7%[10]	
ASSEMBLE	cIAI, cUTI, HAP/VAP, BSI (MBL-producers)	Best Available Therapy (BAT)	41.7%[10][11]	0%[10][11]

In the ASSEMBLE trial, which focused on patients with infections caused by confirmed MBL-producing Gram-negative pathogens, the 28-day all-cause mortality rate was 8% (1/12) for the

aztreonam-avibactam group compared to 33% (1/3) for the best available therapy group.[11]

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the MIC of **aztreonam** in combination with a fixed concentration of avibactam, following Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

- **Aztreonam** and avibactam analytical grade powder
- Cation-adjusted Mueller-Hinton broth (CAMHB)
- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland
- Spectrophotometer

Procedure:

- Preparation of Antibiotic Stock Solutions: Prepare stock solutions of **aztreonam** and avibactam in a suitable solvent as recommended by the manufacturer.
- Preparation of Working Solutions:
 - Prepare a working solution of avibactam at a concentration that will result in a final concentration of 4 µg/mL in the wells.
 - Prepare a series of 2-fold serial dilutions of **aztreonam** in CAMHB containing avibactam at the fixed concentration. The final concentrations of **aztreonam** should typically range from 0.06 to 128 µg/mL.
- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of

approximately 5×10^5 CFU/mL in each well.

- **Plate Inoculation:** Add 100 μ L of the appropriate **aztreonam**-avibactam solution to each well of a 96-well plate. Add 100 μ L of the standardized bacterial inoculum to each well. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
- **Incubation:** Incubate the plates at 35°C for 16-20 hours in ambient air.
- **Reading Results:** The MIC is the lowest concentration of **aztreonam**, in the presence of 4 μ g/mL avibactam, that completely inhibits visible growth of the organism.

Checkerboard Assay for Synergy Testing

This assay is used to assess the in vitro interaction between **aztreonam** and avibactam (synergy, additivity, or antagonism).

Materials:

- **Aztreonam** and avibactam stock solutions
- CAMHB
- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland

Procedure:

- **Plate Setup:**
 - Along the x-axis of a 96-well plate, prepare serial 2-fold dilutions of **aztreonam** in CAMHB.
 - Along the y-axis, prepare serial 2-fold dilutions of avibactam in CAMHB.
 - The final volume in each well should be 100 μ L.
- **Inoculation:** Add 100 μ L of a standardized bacterial inoculum (final concentration of 5×10^5 CFU/mL) to each well.

- Incubation: Incubate the plate at 35°C for 16-24 hours.
- Data Analysis:
 - Determine the MIC of each drug alone and in combination.
 - Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formulas:
 - FIC of **Aztreonam** (FICa) = (MIC of **Aztreonam** in combination) / (MIC of **Aztreonam** alone)
 - FIC of Avibactam (FICb) = (MIC of Avibactam in combination) / (MIC of Avibactam alone)
 - FIC Index (FICI) = FICA + FICB
 - Interpretation of FICI:
 - ≤ 0.5 : Synergy

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- 0.5 to 4: Additive or Indifference

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- 4: Antagonism

Time-Kill Assay

This dynamic assay evaluates the rate of bacterial killing by **aztreonam**-avibactam over time.

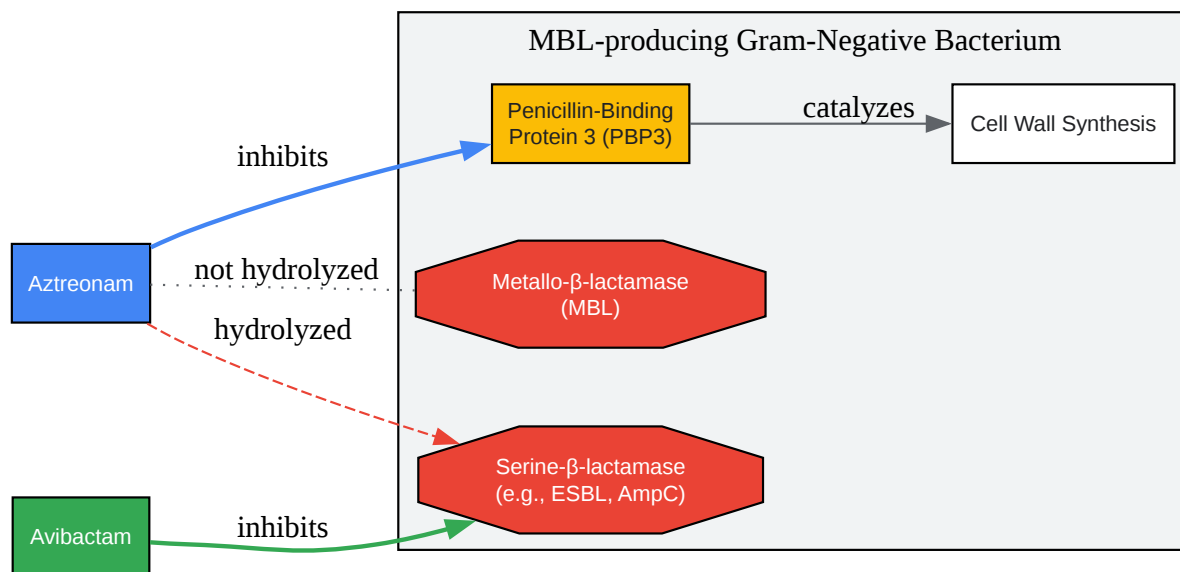
Materials:

- **Aztreonam** and avibactam stock solutions
- CAMHB
- Bacterial inoculum in logarithmic growth phase
- Sterile tubes or flasks
- Agar plates for colony counting

Procedure:

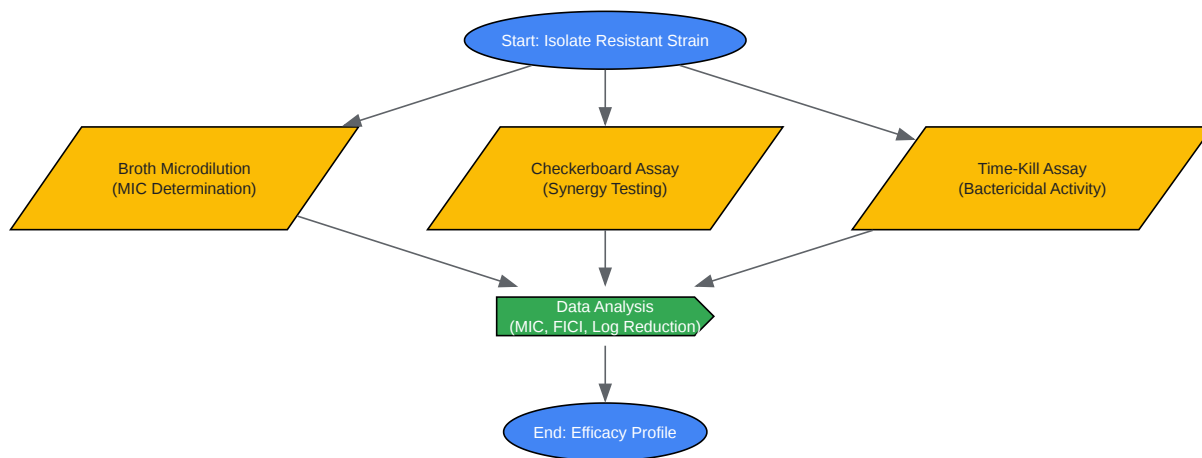
- Inoculum Preparation: Prepare a bacterial culture in the logarithmic phase of growth and dilute it in CAMHB to a starting concentration of approximately 5×10^5 CFU/mL.
- Assay Setup: Prepare tubes or flasks containing:
 - Growth control (no antibiotic)
 - **Aztreonam** alone at a specific concentration (e.g., MIC)
 - Avibactam alone at a specific concentration (e.g., 4 µg/mL)
 - **Aztreonam** and avibactam in combination
- Incubation and Sampling: Incubate the tubes/flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
- Colony Counting: Perform serial dilutions of the aliquots and plate them on agar plates. Incubate the plates overnight and count the number of viable colonies (CFU/mL).
- Data Analysis: Plot the log₁₀ CFU/mL versus time for each condition.
 - Bactericidal activity: ≥ 3 -log₁₀ decrease in CFU/mL from the initial inoculum.
 - Synergy: ≥ 2 -log₁₀ decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.

Visualizations



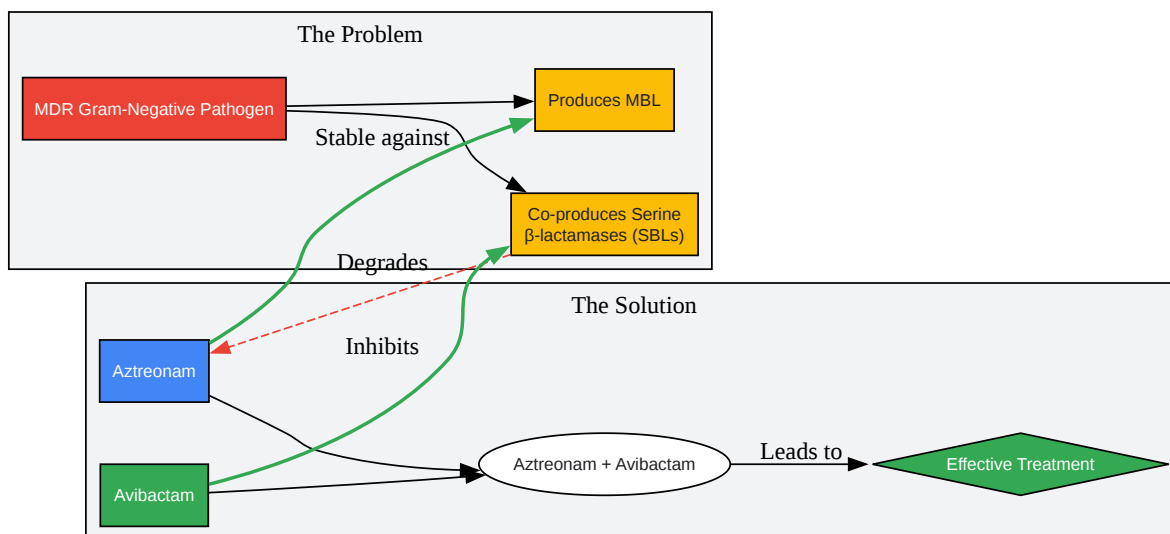
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Caption: Mechanism of action of **aztreonam**-avibactam against MBL-producing bacteria.



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Caption: In vitro experimental workflow for evaluating **aztreonam**-avibactam efficacy.



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Caption: Overcoming resistance with **aztreonam**-avibactam combination therapy.

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